1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid
説明
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, also known as TTP488, is a small molecule drug that has been studied extensively for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease. TTP488 has been shown to have a mechanism of action that involves modulating the immune response in the brain, which may help to reduce inflammation and improve cognitive function.
作用機序
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to modulate the immune response in the brain by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. This may help to reduce inflammation and improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines in the brain, such as TNF-alpha and IL-6. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. This compound may also have neuroprotective effects by reducing oxidative stress and promoting the growth of new neurons.
実験室実験の利点と制限
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has several advantages for use in lab experiments, including its small size and ease of synthesis. However, its mechanism of action is not fully understood, and its efficacy in treating Alzheimer's disease has been mixed in clinical trials.
将来の方向性
There are several potential future directions for research on 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic effects.
2. Clinical trials to determine its efficacy in treating other neurodegenerative diseases, such as Parkinson's disease.
3. Development of new analogs of this compound with improved efficacy and safety profiles.
4. Combination therapy with other drugs to improve its therapeutic effects.
5. Studies to determine the optimal dosing and administration schedule for this compound.
科学的研究の応用
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in treating Alzheimer's disease. In animal models, this compound has been shown to improve cognitive function and reduce inflammation in the brain. In clinical trials, this compound has been shown to be safe and well-tolerated, although its efficacy in treating Alzheimer's disease has been mixed.
特性
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11(2,3)8-9-14(10(15)16)12(4,5)13(14,6)7/h1-7H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPHWXMUQOTAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC(C)(C)C)C(=O)O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。